Heptyl-2-naphthol

概要

説明

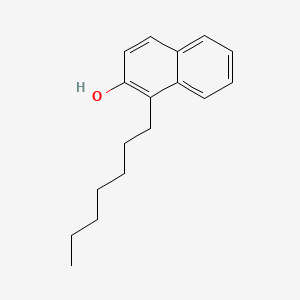

Heptyl-2-naphthol, also known as 1-heptyl-2-naphthol, is an organic compound with the molecular formula C17H22O. It is a derivative of naphthol, where a heptyl group is attached to the second position of the naphthol ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of dyes and other chemicals .

準備方法

Synthetic Routes and Reaction Conditions: Heptyl-2-naphthol can be synthesized through the alkylation of 2-naphthol with heptyl halides under basic conditions. A common method involves the reaction of 2-naphthol with heptyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction typically proceeds at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .

化学反応の分析

Oxidative Coupling Reactions

Heptyl-2-naphthol undergoes enantioselective oxidative coupling using Fe(II) catalysts with chiral ligands (e.g., BINAP oxide derivatives), forming binaphthol structures :

| Conditions | Catalyst | Product | Yield | ee (%) |

|---|---|---|---|---|

| Fe(OTf)₂ (5 mol%), L5 (12 mol%) | (S)-BINAP oxide derivative | (R)-Binaphthol derivative | 72% | 89 |

Mechanistic Insights :

-

The heptyl group enhances steric bulk, improving stereochemical control during dimerization .

-

Electron-donating alkyl groups stabilize radical intermediates during Fe-mediated oxidation .

Acid-Catalyzed Condensation

Under acidic conditions, this compound participates in bridging reactions with aldehydes (e.g., acetaldehyde) to form polymeric or dimeric structures :

Key Applications :

Multi-Component Reactions

This compound reacts in three-component condensations with aldehydes and ureas/amides under ultrasound irradiation, forming heterocyclic products :

Optimized Conditions :

a) Hydroxyl Group Reactivity

The phenolic -OH undergoes O-alkylation and acylation :

-

Methylation :

-

Sulfonation : Directs to the 1-position due to steric hindrance from the heptyl group .

b) Electrophilic Aromatic Substitution

The heptyl group deactivates the ring but directs electrophiles (e.g., NO₂⁺) to the 4- and 6-positions :

Tautomerism and Redox Behavior

Like 2-naphthol, this compound exhibits keto-enol tautomerism , influencing its redox properties :

Oxidation :

Comparative Reactivity Table

科学的研究の応用

Heptyl-2-naphthol has several applications in scientific research:

作用機序

The mechanism of action of heptyl-2-naphthol involves its interaction with various molecular targets. Its hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The heptyl chain can interact with hydrophobic regions of proteins, potentially altering their conformation and function .

類似化合物との比較

2-Naphthol: The parent compound, which lacks the heptyl group.

1-Octyl-2-naphthol: Similar structure with an octyl group instead of a heptyl group.

1-Heptyl-1-naphthol: Isomer with the heptyl group attached to the first position of the naphthol ring.

Uniqueness: Heptyl-2-naphthol is unique due to the specific positioning of the heptyl group, which influences its chemical reactivity and interaction with other molecules. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

生物活性

Heptyl-2-naphthol, a derivative of naphthol, has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a naphthalene ring substituted with a hydroxyl group and a heptyl chain. The hydroxyl group allows for hydrogen bonding with biological molecules, while the heptyl chain interacts with hydrophobic regions of proteins, potentially altering their conformation and function.

Biological Activities

This compound has been investigated for various biological activities including:

- Antimalarial Activity : Research has shown that hydroxy-substituted naphthalene compounds exhibit antimalarial properties. A study demonstrated that certain derivatives possess significant efficacy against malaria parasites such as Plasmodium gallinaceum in chicks .

- Anticancer Potential : The naphthoquinone-naphthol structure has been linked to anticancer activities. Modifications to this scaffold have resulted in compounds with potent inhibitory effects on cancer cell lines, including HCT116 and PC9 cells. For instance, a derivative exhibited an IC50 of 1.18 μM against HCT116 cells .

- Toxicological Effects : this compound has been classified as harmful if swallowed or inhaled, with potential to cause serious eye damage and skin sensitization .

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Cellular Targets : The compound's hydroxyl group can form hydrogen bonds with proteins, influencing their activity.

- Inhibition of Signaling Pathways : Certain derivatives have been shown to inhibit the EGFR/PI3K/Akt signaling pathway, leading to reduced cell proliferation in cancer models .

- Modulation of Enzyme Activity : Research indicates that modifications to the naphthol structure can enhance or reduce enzyme activity, impacting metabolic pathways relevant to disease states .

Case Studies

Several studies have documented the biological activities of this compound:

- Antimalarial Screening : In a wartime screening program, derivatives including 1-cyclohexylaminomethyl-2-naphthol demonstrated significant antimalarial activity against various Plasmodium species. Effective doses were identified as low as 2 mg/kg in animal models .

- Cancer Cell Line Testing : A series of naphthoquinone derivatives were tested against multiple cancer cell lines. Compound modifications led to enhanced potency, highlighting the importance of structural features in determining biological activity .

Table 1: Anticancer Activity of Naphthoquinone Derivatives

| Compound ID | Cell Line | IC50 (μM) | Activity Increase |

|---|---|---|---|

| Compound 5 | HCT116 | >20 | - |

| Compound 13 | HCT116 | 1.18 | 4.5-fold |

| Compound 13 | PC9 | 0.57 | 12-fold |

| Compound 13 | A549 | 2.25 | 2.6-fold |

Table 2: Antimalarial Efficacy

| Compound ID | Target Species | Effective Dose (mg/kg) |

|---|---|---|

| 377C54 | Plasmodium gallinaceum | 2.3 |

| 377C54 | Plasmodium berghei | 4.0 |

| 377C54 | Plasmodium cathemerium | ~6 |

特性

IUPAC Name |

1-heptylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O/c1-2-3-4-5-6-11-16-15-10-8-7-9-14(15)12-13-17(16)18/h7-10,12-13,18H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOZGFKDNMRTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=C(C=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Naphthalenol, heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31215-04-0 | |

| Record name | 2-Naphthalenol, heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031215040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptyl-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。